molecular formula C10H9FO B3270027 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 52045-42-8

4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B3270027
CAS RN: 52045-42-8
M. Wt: 164.18 g/mol
InChI Key: YOJRVUCOKFAOJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1H-Inden-1-one, 2,3-dihydro-” is available . It is a cyclic compound with a five-membered ring fused to a six-membered ring, and it contains a carbonyl group. The specific structure of “4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one” would be similar but with a fluorine atom and a methyl group at the appropriate positions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-2-methyl-1H-inden-1-one, 1-Oxo-2-methylindane” have been reported. It has a melting point of 47-47.5 °C, a boiling point of 93-95 °C at 4 mm Hg, and a density of 1.064 g/mL at 25 °C . The properties of “4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one” would be expected to be similar but could be influenced by the presence of the fluorine atom.

properties

IUPAC Name

4-fluoro-2-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJRVUCOKFAOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741322
Record name 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

CAS RN

52045-42-8
Record name 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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